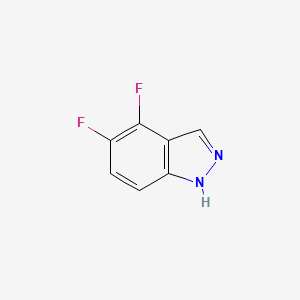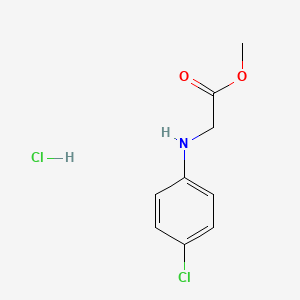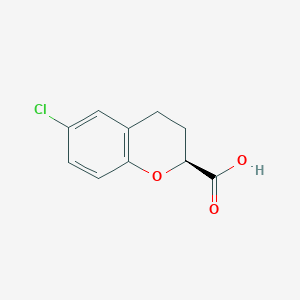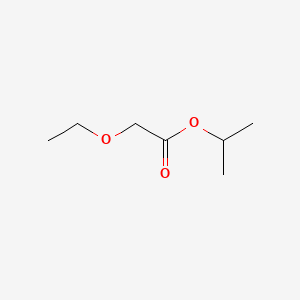
3-Oxocyclobutane-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxocyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C6H6O5 It is a derivative of cyclobutane, featuring two carboxylic acid groups and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxocyclobutane-1,2-dicarboxylic acid typically involves the cyclization of suitable precursors. One common method involves the reaction of 3-dichloroacetone with ethylene glycol to form a ketol intermediate, which then undergoes cyclization with malonate esters (such as methyl malonate or ethyl malonate) followed by hydrolysis under strong acidic conditions . Another approach involves the use of 1,3-dihydroxy acetone, which is protected with trimethyl orthoformate, followed by a Mitsunobu reaction with malonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of cost-effective raw materials and efficient reaction conditions is crucial for the scalability of the production process.
化学反応の分析
Types of Reactions
3-Oxocyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms esters or amides depending on the reagents used.
科学的研究の応用
3-Oxocyclobutane-1,2-dicarboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor for the synthesis of various pharmaceuticals, including anticancer agents.
作用機序
The mechanism of action of 3-oxocyclobutane-1,2-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in anticancer research, derivatives of this compound have been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription .
類似化合物との比較
3-Oxocyclobutane-1,2-dicarboxylic acid can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,1-dicarboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
Cyclobutane-1,2-dicarboxylic acid: Similar structure but without the ketone group, affecting its chemical properties and reactivity.
3-Oxocyclobutanecarboxylic acid: Contains only one carboxylic acid group, making it less versatile in synthetic applications.
The presence of both carboxylic acid groups and the ketone group in this compound provides unique reactivity and makes it a valuable compound in various fields of research.
特性
CAS番号 |
2231673-47-3 |
|---|---|
分子式 |
C6H6O5 |
分子量 |
158.11 g/mol |
IUPAC名 |
3-oxocyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-3-1-2(5(8)9)4(3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11) |
InChIキー |
SNNUJGPZUAMAIH-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C1=O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)






![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)

![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)




